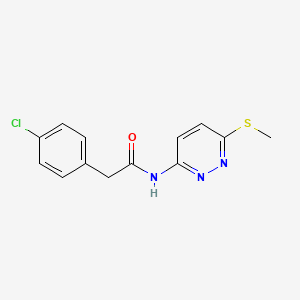

2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3OS/c1-19-13-7-6-11(16-17-13)15-12(18)8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEVIBOIXGDOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves the reaction of 4-chlorobenzylamine with 6-(methylthio)pyridazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of various agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Ring

Pyridazine derivatives often exhibit biological activity dependent on substituent groups. Key comparisons include:

Table 1: Substituent Effects on Pyridazine-Based Acetamides

Key Observations :

Structural Modifications in the Acetamide Moiety

Variations in the acetamide side chain influence physicochemical properties and bioactivity:

Table 2: Acetamide Side-Chain Modifications

Key Observations :

- Benzylamino Substituents (): Introducing bulky groups may reduce solubility but improve target specificity.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory therapies. This article delves into the synthesis, mechanism of action, and biological activity of this compound, supported by relevant data tables and case studies.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of the Pyridazinyl Moiety : The pyridazinyl ring is synthesized through cyclization reactions involving suitable precursors.

- Introduction of the Methylthio Group : The methylthio group is introduced via nucleophilic substitution reactions.

- Coupling Reaction : The final step involves coupling the pyridazinyl intermediate with 4-chlorobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production

In industrial settings, the synthesis is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity linked to inflammatory pathways .

Anticancer Activity

Recent studies have reported significant anticancer properties associated with this compound. The following table summarizes key findings from various studies:

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications, although specific quantitative data is less prevalent. Its structural features suggest potential interactions with inflammatory mediators, which warrants further investigation.

Case Study 1: Antitumor Efficacy

In a recent study, this compound was evaluated for its antitumor efficacy against multiple cancer cell lines. The results indicated that the compound exhibited potent growth inhibition, particularly against lung and breast cancer cells, with IC50 values significantly lower than those of established chemotherapeutics.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound exerts its effects on cancer cells. It was found that the compound interferes with key signaling pathways involved in cell cycle regulation and apoptosis, leading to enhanced cell death in malignant cells.

Q & A

Q. What are the standard synthetic protocols for 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide, and how can reaction conditions be optimized for high purity?

The synthesis typically involves multi-step reactions, starting with halogenation of aniline derivatives followed by coupling with pyridazine intermediates. Key parameters include solvent choice (e.g., ethanol, dimethylformamide), temperature control (60–100°C), and catalysts like hydrochloric acid. Optimizing stoichiometry and reaction time (6–24 hours) improves yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and connectivity, while Mass Spectrometry (MS) verifies molecular weight. High Performance Liquid Chromatography (HPLC) monitors purity (>95%), and Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches. X-ray crystallography (where available) resolves stereochemical details .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the methylthio group. Avoid exposure to light, moisture, and acidic/basic conditions, which may hydrolyze the acetamide moiety .

Q. How can researchers design preliminary biological activity assays for this compound?

Begin with in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial tests (MIC against S. aureus, E. coli). Use concentrations ranging from 1–100 µM and include positive controls (e.g., doxorubicin, ciprofloxacin). Validate results with triplicate experiments .

Q. What solubility characteristics should be considered for in vitro studies?

The compound is sparingly soluble in water but dissolves in DMSO or ethanol. For cell-based assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in PBS or culture medium .

Advanced Research Questions

Q. How does the methylthio group on the pyridazine ring influence reactivity in nucleophilic substitutions?

The methylthio (-SMe) group acts as a weak electron-donating substituent, enhancing pyridazine’s susceptibility to electrophilic attack. It can undergo oxidation to sulfoxide/sulfone derivatives under controlled conditions (e.g., H₂O₂/CH₃COOH), altering electronic properties for targeted modifications .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI for antimicrobial tests. Cross-validate with orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) and report EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematically modify substituents:

- Replace 4-chlorophenyl with fluorophenyl to assess halogen effects on membrane permeability.

- Substitute methylthio with amino or methoxy groups to probe hydrogen-bonding interactions. Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or DHFR, followed by synthesis and in vitro validation .

Q. What synthetic challenges arise during scale-up, and how can they be mitigated?

Scale-up often reduces yield due to inefficient heat/mass transfer. Use flow chemistry for exothermic steps (e.g., coupling reactions) and optimize solvent systems (e.g., switch from DMF to acetonitrile for easier recycling). Monitor intermediates via inline HPLC to detect side products early .

Q. Which computational methods predict metabolic pathways and toxicity profiles?

Employ in silico tools like SwissADME for bioavailability predictions (Lipinski’s rules) and ProTox-II for toxicity endpoints (hepatotoxicity, mutagenicity). Molecular dynamics simulations (GROMACS) model cytochrome P450 interactions to identify potential metabolic sites .

Q. How do crystal packing interactions affect the compound’s physicochemical properties?

X-ray diffraction data reveal intermolecular hydrogen bonds (N–H⋯O) and π-π stacking between aromatic rings, influencing solubility and melting point. Compare polymorphs (e.g., anhydrous vs. solvated forms) using DSC/TGA to assess stability .

Q. What mechanistic insights explain its activity against kinase targets?

Competitive inhibition assays (e.g., ADP-Glo™) quantify ATP-binding site interactions. Mutagenesis studies on conserved lysine residues (e.g., K48 in EGFR) validate binding hypotheses. Correlate inhibition constants (Kᵢ) with cellular efficacy to prioritize lead optimization .

Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) and biological assay parameters (passage number, serum batch) to ensure reproducibility .

- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically harmonize disparate datasets, accounting for outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.